An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Chemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Bromo-2-methylquinolin-4-ol. The information is curated to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
6-Bromo-2-methylquinolin-4-ol, with the CAS number 103030-28-0, is a halogenated derivative of the quinolin-4-ol scaffold. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | [1] |
| Synonyms | 6-bromo-2-methyl-4-quinolinol, 6-bromo-2-methyl-4(1H)-quinolinone | [1] |
| Melting Point | Data not available. Related compounds: 6-Bromo-2-methylquinoline (101-105 °C), 6-Bromoquinolin-4-ol (283 °C). | |
| Boiling Point | Data not available. | |
| Solubility | No explicit data available. Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents. |
Synthesis and Purification
The synthesis of 6-Bromo-2-methylquinolin-4-ol is most commonly achieved through a cyclization reaction, often a variation of the Knorr quinoline synthesis.
Synthetic Workflow
The general synthetic approach involves the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal or acid-catalyzed cyclization to form the quinolin-4-one ring system.
Experimental Protocols
Synthesis of 6-Bromo-2-methylquinolin-4-ol (General Procedure):
A common synthetic route involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by cyclization in a high-boiling point solvent like diphenyl ether.
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Condensation: 4-bromoaniline and ethyl acetoacetate are heated, often with a catalytic amount of acid, to form the corresponding enamine intermediate.
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Cyclization: The intermediate is then added to a pre-heated high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically >200 °C) to induce cyclization.
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Isolation: Upon cooling, the product precipitates and can be collected by filtration.
Purification:
The crude product can be purified by the following methods:
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Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or DMF) and allowed to cool slowly, leading to the formation of purified crystals.
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Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexane.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. A singlet for the C3-H proton and a singlet for the C2-methyl group protons would be characteristic. The protons on the benzene ring would exhibit splitting patterns consistent with a 1,2,4-trisubstituted system. |
| ¹³C NMR | The spectrum would show ten distinct carbon signals. The carbonyl carbon (C4) would appear downfield (around 170-180 ppm). The carbon bearing the bromine atom (C6) would be in the aromatic region, with its chemical shift influenced by the halogen. |
| IR Spectroscopy | Characteristic peaks would include a C=O stretch for the quinolone carbonyl group (around 1650-1680 cm⁻¹), N-H stretching (for the tautomeric form), C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. |
Potential Biological Activities and Signaling Pathways
While there is a lack of specific biological data for 6-Bromo-2-methylquinolin-4-ol, the broader class of quinoline and quinolin-4-one derivatives has been extensively studied, revealing a wide range of pharmacological activities.
Anticancer Activity:
Numerous quinoline derivatives have demonstrated potent anticancer properties. The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the cytotoxic activity of the molecule. Studies on bromo-substituted quinolines have shown antiproliferative activity against various cancer cell lines, including those of the cervix, colon, and brain.[2][3][4] The proposed mechanisms of action for some quinolinones include the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[4]
Antimicrobial Activity:
The quinolone scaffold is the basis for the fluoroquinolone class of antibiotics. Bromo-substituted quinoline derivatives have also been investigated for their antibacterial and antifungal properties.[5][6][7] The mechanism of action for quinolone-based antimicrobials often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Experimental Workflow for Biological Evaluation
The following workflow outlines a general approach for the initial biological screening of 6-Bromo-2-methylquinolin-4-ol.
Conclusion
6-Bromo-2-methylquinolin-4-ol is a readily synthesizable heterocyclic compound. Based on the known biological activities of structurally related quinolinones, it represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further detailed biological evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mediresonline.org [mediresonline.org]
- 7. benchchem.com [benchchem.com]


